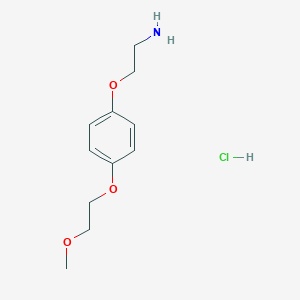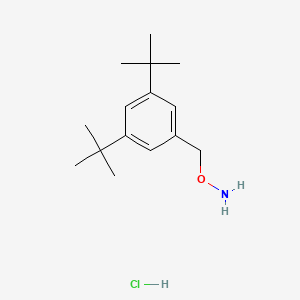![molecular formula C18H20N2O B13715932 3-[5-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13715932.png)
3-[5-(Benzyloxy)-3-indolyl]-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(Benzyloxy)-3-indolyl]-1-propanamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyloxy group attached to the indole ring, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Benzyloxy)-3-indolyl]-1-propanamine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the indole derivative.
Formation of the Propanamine Side Chain: The propanamine side chain can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
3-[5-(Benzyloxy)-3-indolyl]-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indole ring or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of indole derivatives.
科学的研究の応用
3-[5-(Benzyloxy)-3-indolyl]-1-propanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[5-(Benzyloxy)-3-indolyl]-1-propanamine involves its interaction with specific molecular targets and pathways. The benzyloxy group and the indole core can interact with enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
5-Benzyloxyindole-3-carboxaldehyde: This compound shares the benzyloxyindole core but has a carboxaldehyde group instead of the propanamine side chain.
3-(Benzyloxy)indole: Similar to the target compound but lacks the propanamine side chain.
5-Benzyloxy-3-formylindole: Another related compound with a formyl group instead of the propanamine side chain.
Uniqueness
3-[5-(Benzyloxy)-3-indolyl]-1-propanamine is unique due to the presence of the propanamine side chain, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzyloxyindole derivatives and can lead to different pharmacological properties.
特性
分子式 |
C18H20N2O |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
3-(5-phenylmethoxy-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C18H20N2O/c19-10-4-7-15-12-20-18-9-8-16(11-17(15)18)21-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,20H,4,7,10,13,19H2 |
InChIキー |
LKQLXNRRTBUULJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-((2-chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)carbamoyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13715851.png)
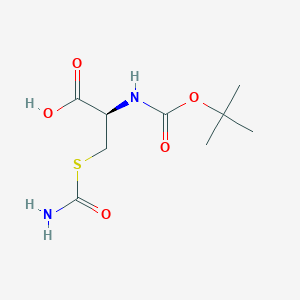
![trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid](/img/structure/B13715863.png)
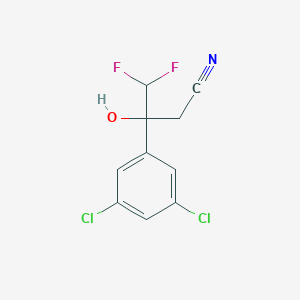
![3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13715873.png)
![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
![4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13715880.png)
![3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B13715890.png)
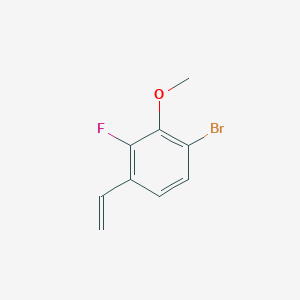
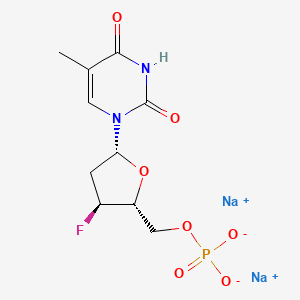
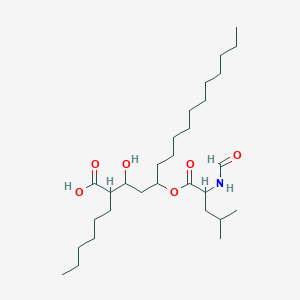
![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/no-structure.png)
